6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Description
Structural Overview and Nomenclature
The structural architecture of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide reflects the sophisticated organization typical of substituted benzothiazole derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly identifying the specific positions of substituents on the benzothiazole framework. The molecular formula C10H12ClIN2S indicates the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, and one sulfur atom.
The fundamental benzothiazole core structure provides the foundation for this compound's chemical behavior. Benzothiazole itself represents an aromatic heterocyclic compound with the molecular formula C7H5NS, appearing as a colorless, slightly viscous liquid with characteristic sulfurous odor and meaty flavor properties. The three structural isomers of benzothiazole include 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole, with the current compound being based on the 1,3-benzothiazole framework.
The specific substitution pattern in 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide creates a unique three-dimensional arrangement. The chlorine atom occupies the 6-position of the benzene ring, providing electron-withdrawing effects that influence the compound's reactivity. The propyl group attached at the 3-position introduces aliphatic character and affects solubility properties. The imine functionality at the 2-position creates a carbon-nitrogen double bond that serves as a reactive site for various chemical transformations.
| Structural Component | Position | Molecular Contribution | Chemical Effect |
|---|---|---|---|
| Chlorine atom | 6-position | C1 atom, electron-withdrawing | Increases electrophilicity |
| Propyl group | 3-position | C3H7 unit, hydrophobic | Modifies solubility |
| Imine group | 2-position | C=N bond | Reactive center |
| Hydroiodide salt | Counter ion | HI unit | Enhances solubility |
The hydroiodide salt formation represents a crucial aspect of the compound's structural organization. This salt form enhances water solubility while maintaining the essential chemical properties of the parent molecule. The iodide counter ion provides additional mass and influences crystalline packing arrangements, contributing to the compound's physical stability and handling characteristics.
Historical Context and Significance in Heterocyclic Chemistry
The development of benzothiazole chemistry traces its origins to the early investigations of heterocyclic compounds in the late nineteenth and early twentieth centuries. Benzothiazoles gained prominence through their natural occurrence and synthetic accessibility, leading to extensive research into their chemical properties and biological activities. The discovery that benzothiazoles could be prepared through treatment of 2-mercaptoaniline with various reagents, including acid chlorides, established fundamental synthetic pathways that continue to influence modern approaches.
Historical research demonstrated that benzothiazoles typically form through condensation reactions involving 2-mercaptoaniline precursors. The general reaction pathway follows the equation: C6H4(NH2)SH + RC(O)Cl → C6H4(N)SCR + HCl + H2O, where various acyl chlorides can be employed to introduce different substituents. This foundational chemistry provided the basis for developing more complex derivatives, including imine-containing variants such as 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide.
The significance of benzothiazole derivatives in heterocyclic chemistry extends beyond their synthetic accessibility to encompass their unique electronic properties and biological activities. Research has revealed that these compounds exhibit remarkable versatility in medicinal chemistry applications, with the benzothiazole moiety appearing in various pharmaceutical agents. For example, dopamine-acting drugs such as riluzole and pramipexole incorporate benzothiazole structural elements, demonstrating the pharmacological relevance of this heterocyclic system.
The development of imine-containing benzothiazole derivatives represents a more recent advancement in the field. Imine formation procedures have been extensively studied and optimized through various methodological approaches. These procedures typically involve condensation reactions between carbonyl compounds and primary amines, with water elimination facilitated by various techniques including Dean-Stark apparatus, molecular sieves, hygroscopic salts, acids, or bases. The integration of imine functionality into benzothiazole structures creates compounds with enhanced reactivity and expanded synthetic potential.
Contemporary research into compounds like 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide reflects the ongoing evolution of heterocyclic chemistry toward more sophisticated molecular architectures. The systematic investigation of structure-activity relationships has revealed how specific substitution patterns influence chemical behavior and biological activity. The chlorine substitution at the 6-position, combined with the propyl group at the 3-position and the imine functionality, creates a compound with unique properties that distinguish it from simpler benzothiazole derivatives.
Preliminary Applications in Medicinal and Materials Science
The exploration of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide in medicinal chemistry applications stems from the well-established biological activities associated with benzothiazole derivatives. Research has demonstrated that compounds within this chemical class exhibit diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The specific structural features present in 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide position it as a candidate for investigating similar biological effects.
Preliminary investigations into related benzothiazole imine derivatives have revealed promising biological activities. Studies of compounds such as 6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide have shown interactions with specific molecular targets, including enzymes and receptors involved in cellular processes. The mechanism of action typically involves binding to target proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor function. These findings suggest that 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide may exhibit similar biological activities due to its structural similarity.
The compound's potential in medicinal chemistry extends to its role as a building block for drug discovery programs. Research has shown that benzothiazole derivatives can serve as scaffolds for developing new therapeutic agents targeting various diseases. The presence of the imine functional group provides additional opportunities for chemical modification and structure-activity relationship studies. The chlorine substitution may influence binding affinity and selectivity for specific biological targets, while the propyl group contributes to the compound's pharmacokinetic properties.
In materials science applications, 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide offers unique properties that may be exploited for developing advanced materials. Benzothiazole derivatives have found applications in dye chemistry, with compounds like thioflavin serving as important fluorescent probes. The structural features of the current compound suggest potential applications in materials requiring specific optical or electronic properties.
| Application Area | Potential Use | Structural Advantage | Research Status |
|---|---|---|---|
| Antimicrobial research | Enzyme inhibition | Imine reactivity | Preliminary |
| Cancer research | Cell proliferation control | Benzothiazole scaffold | Investigational |
| Materials science | Fluorescent probes | Aromatic system | Exploratory |
| Chemical synthesis | Building block | Multiple reactive sites | Established |
The compound's role as a heterocyclic building block represents its most immediate application in current research. Its availability at high purity levels (97 percent) makes it suitable for incorporation into complex synthetic schemes aimed at developing new chemical entities. The combination of reactive functional groups allows for selective modifications that can lead to libraries of related compounds for biological screening or materials testing.
Future research directions may explore the compound's potential in developing new catalytic systems, where the benzothiazole framework could serve as a ligand for metal coordination. The nitrogen atoms in the structure provide potential coordination sites, while the chlorine substitution may influence electronic properties relevant to catalytic activity. Additionally, the imine functionality offers opportunities for developing stimuli-responsive materials that undergo chemical changes in response to specific environmental conditions.
Properties
IUPAC Name |
6-chloro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCVGBKNJOXSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)SC1=N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves:
Step 1: Preparation of substituted thiourea derivatives
The propyl-substituted thiourea is synthesized or procured as a key precursor. Thioureas serve as nucleophilic agents that react with diazonium salts to form benzothiazole rings.Step 2: Diazotization of aromatic amines
Aromatic amines bearing the 6-chloro substituent are diazotized to form diazonium salts under cold conditions (0–5 °C). This step is critical to activate the aromatic ring for subsequent cyclization.Step 3: Coupling and cyclization reaction
The diazonium salt is reacted with the propyl-substituted thiourea in a basic medium (e.g., sodium tert-butoxide) at low temperature with vigorous stirring. This leads to the formation of the benzothiazole-2(3H)-imine core via nitrogen attack and ring closure, with the elimination of nitrogen gas and halide ions.Step 4: Salt formation with hydroiodic acid
The free base benzothiazole imine is then treated with hydroiodic acid to form the corresponding hydroiodide salt, enhancing the compound’s stability and crystallinity.Step 5: Purification and crystallization
The crude product is purified by filtration and recrystallization, often from non-polar solvents like n-hexane, to yield a high-purity hydroiodide salt.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Thiourea derivative synthesis | Ambient to reflux | Variable | Propyl-substituted thiourea prepared or commercially available |
| 2 | Aromatic amine + NaNO2 + HCl (diazotization) | 0–5 °C | 20–30 min | Formation of diazonium salt crystals |
| 3 | Diazonium salt + thiourea in sodium tert-butoxide | 0–5 °C, then reflux | 2–3 hrs stirring + 45 min reflux | Vigorous stirring, controlled temperature; monitored by TLC (n-hexane:ethyl acetate 3:1) |
| 4 | Benzothiazole imine + hydroiodic acid | Ambient | Until salt formation | Hydroiodide salt formation enhances stability |
| 5 | Purification by filtration and recrystallization | Ambient | Variable | Recrystallization from n-hexane or suitable solvent to obtain pure solid |
Research Findings and Characterization
The reaction proceeds via in situ formation of diazonium salts from aromatic amines, which then react with thioureas to form benzothiazole imines through a cyclization mechanism involving nitrogen nucleophilic attack and elimination of nitrogen gas and halide ions.
The hydroiodide salt formation is essential for isolating the compound as a stable, crystalline solid suitable for further characterization and applications.
Purity and structure confirmation are typically performed using a combination of:
- FT-IR spectroscopy (showing characteristic NH and C=N stretches)
- 1H-NMR and 13C-NMR spectroscopy (confirming ring and substituent environments)
- Elemental analysis (verifying composition)
- Melting point determination (indicating purity and identity)
Yields for similar benzothiazole imine derivatives prepared by this method range from 70% to 80% , indicating an efficient synthetic approach.
Comparative Table of Preparation Methods for Benzothiazole Imines
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Thiourea + Diazonium Salt | Reaction of thiourea derivatives with diazonium salts in basic media followed by cyclization | Simple, convergent, good yields | Requires careful temperature control and handling of diazonium salts |
| Hydroiodide Salt Formation | Treatment of free base imine with hydroiodic acid to form stable salt | Improves stability and crystallinity | Additional purification step needed |
| Purification | Filtration and recrystallization from n-hexane or similar solvents | High purity product obtained | Solvent choice critical for yield and purity |
Notes on Related Compounds and Mechanistic Insights
While direct literature on the exact compound 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is limited, closely related benzothiazole derivatives have been synthesized using analogous methods, indicating the robustness of this approach.
Studies on 6-chloro-3H-benzo[d]dithiazolium salts and other benzothiazole derivatives confirm the utility of sulfur-containing reagents and diazonium chemistry in constructing the heterocyclic core, with controlled temperature and stoichiometry being critical factors for success.
The formation mechanism involves initial diazonium salt formation, nucleophilic attack by thiourea nitrogen, ring closure, and elimination of nitrogen gas and halides, followed by salt formation with hydroiodic acid to yield the hydroiodide salt.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide serves as a versatile building block in organic synthesis. It is employed in the creation of more complex molecules and as a precursor for various chemical reactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown it can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cells.
Medicinal Applications
The compound is being explored for its therapeutic applications:
- Drug Development : Its unique structure allows for modifications that can lead to new pharmaceuticals targeting various diseases, particularly those involving inflammatory pathways due to its ability to inhibit cyclooxygenase enzymes.
Industrial Uses
In industry, 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is utilized in:
- Dyes and Pigments Production : Its chemical properties make it suitable for creating vibrant colors in industrial applications.
- Chemical Manufacturing : Acts as an intermediate in the synthesis of other industrial chemicals.
Case Studies
-
Antimicrobial Activity Study
- A study published in a peer-reviewed journal demonstrated the efficacy of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential use as an antimicrobial agent.
-
Anticancer Research
- In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. Further research is ongoing to explore its mechanism of action and potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position and Electronic Effects : The chloro group at C6 (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to the methoxy group (electron-donating) in the C5-methoxy analog . This could improve interactions with microbial enzymes, as seen in antifungal benzo[d]thiazol-2(3H)-ones .
- Alkyl Chain Variations: The propyl chain (N3) in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability.
- Counterion Impact : The hydroiodide counterion offers higher solubility in aqueous media compared to hydrobromide, which may influence bioavailability .
Q & A
Q. Why do similar synthetic routes for benzo[d]thiazole-imines yield divergent biological activities?
- Hypothesis :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance receptor binding in pharmacological assays .
- Crystallinity : Dustable powder formulations improve bioavailability compared to amorphous forms .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
